4-(5-nitro-1H-imidazol-2-yl)benzonitrile
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Overview
Description
4-(5-nitro-1H-imidazol-2-yl)benzonitrile is a compound that features a nitroimidazole moiety attached to a benzonitrile group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-imidazol-2-yl)benzonitrile typically involves the nitration of an imidazole derivative followed by a coupling reaction with a benzonitrile derivative. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid to form 5-nitroimidazole. This intermediate is then coupled with a benzonitrile derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-nitro-1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzonitrile moiety.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 4-(5-amino-1H-imidazol-2-yl)benzonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Cyclization: Complex heterocyclic compounds with potential biological activity
Scientific Research Applications
4-(5-nitro-1H-imidazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitroimidazole moiety.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4-(5-nitro-1H-imidazol-2-yl)benzonitrile is primarily related to its nitroimidazole moiety. Nitroimidazoles are known to undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This makes them effective against anaerobic bacteria and certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications in treating infections.
Uniqueness
4-(5-nitro-1H-imidazol-2-yl)benzonitrile is unique due to the presence of the benzonitrile group, which can impart different chemical and physical properties compared to other nitroimidazole derivatives.
Properties
IUPAC Name |
4-(5-nitro-1H-imidazol-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-7-1-3-8(4-2-7)10-12-6-9(13-10)14(15)16/h1-4,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRCMRRJLELAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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